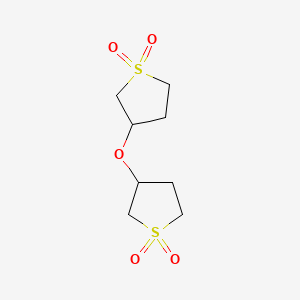

Bis(1,1-dioxidotetrahydro-3-thienyl) ether

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26943. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-(1,1-dioxothiolan-3-yl)oxythiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5S2/c9-14(10)3-1-7(5-14)13-8-2-4-15(11,12)6-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMDAGYXJGGKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1OC2CCS(=O)(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951946 | |

| Record name | 3,3'-Oxydi(1lambda~6~-thiolane-1,1-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29422-01-3 | |

| Record name | Thiophene, 3,3′-oxybis[tetrahydro-, 1,1,1′,1′-tetraoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29422-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Oxybis(tetrahydrothiophene) 1,1,1',1'-tetraoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029422013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC26943 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Oxydi(1lambda~6~-thiolane-1,1-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-oxybis[tetrahydrothiophene] 1,1,1',1'-tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vinyl Sulfone Functionalized Derivatives As Crosslinkers

By chemically modifying the parent ether to introduce terminal vinyl sulfone groups, the molecule can be transformed into a potent crosslinking agent. This derivative could then react with polymers or macromolecules bearing multiple thiol groups, such as dithiol-terminated poly(ethylene glycol) (HS-PEG-SH), to form a stable, crosslinked hydrogel network. genscript.comsigmaaldrich.com The reaction proceeds via a conjugate Michael addition, where the thiol adds across the activated double bond of the vinyl sulfone, forming a stable thioether linkage. researchgate.net This process is often rapid, with gelation occurring within seconds to minutes at physiological pH, making it suitable for applications such as forming hydrogels. genscript.comresearchgate.net

Thiol Functionalized Derivatives for Crosslinking

Alternatively, the parent ether could be converted into a dithiol derivative. This molecule would act as a crosslinker for polymers functionalized with thiol-reactive groups, such as pendant vinyl sulfone or maleimide moieties. This approach is widely used to prepare synthetic hydrogels and other crosslinked materials. nih.gov The reactivity of the thiol allows for efficient network formation under benign conditions.

The development of such crosslinking systems based on the sulfone-ether backbone offers a route to materials with enhanced thermal stability and specific solvent affinities. Research into various thiol-vinyl sulfone systems demonstrates the versatility and robustness of this crosslinking strategy.

| Polymer/Macromer with Vinyl Sulfone Groups | Thiol Crosslinker | Reaction Type | Key Findings & Properties |

| Vinyl sulfone-functionalized poly(methyl vinyl ether-alt-maleic acid) (PMM-CVS) | α,ω-dithio-poly(ethylene glycol) (HS-PEG-SH) | Michael Addition | Rapid gelation (seconds to minutes) in aqueous solution at physiological pH; hydrogel properties (modulus, swelling) are tunable by varying functionalization and polymer loading. genscript.comresearchgate.netsigmaaldrich.com |

| Vinyl sulfone-functionalized Dextran | Peptide containing Cysteine | Michael Addition | Forms cytocompatible hydrogels suitable for therapeutic delivery applications. nih.gov |

| Vinyl sulfone end-functionalized PEG | Dithiothreitol (DTT) or other dithiols | Michael Addition | Creates biocompatible hydrogels; the mild reaction conditions are a key advantage for encapsulating sensitive biological molecules. nih.gov |

This table presents detailed findings from research on crosslinking systems utilizing thiol-vinyl sulfone chemistry, a promising route for derivatives of Bis(1,1-dioxidotetrahydro-3-thienyl) ether.

Mechanistic Investigations of Reactions Involving Bis 1,1 Dioxidotetrahydro 3 Thienyl Ether

Reaction Pathways of Ether Linkage Cleavage and Functionalization

The cleavage of the ether linkage in Bis(1,1-dioxidotetrahydro-3-thienyl) ether is a key transformation, allowing for the functionalization of the sulfolane (B150427) rings. Due to the inherent stability of ethers, these reactions typically require strong reagents or harsh conditions to proceed. The reaction mechanism is highly dependent on the structure of the ether, the reagents used, and the reaction conditions. wikipedia.org The presence of two secondary carbons attached to the ether oxygen suggests that the cleavage can proceed through competitive substitution or elimination pathways.

The cleavage of ethers by strong acids in the presence of a good nucleophile, such as a halide ion (from HBr or HI), is a classic method for their functionalization. masterorganicchemistry.com The mechanism can follow either a bimolecular (SN2) or unimolecular (SN1) pathway.

For this compound, the carbons attached to the ether oxygen are secondary. In the absence of other factors, secondary substrates can react via either SN1 or SN2 mechanisms. However, the powerful electron-withdrawing nature of the adjacent sulfone group significantly influences the reaction pathway. This group destabilizes the formation of a carbocation at the C-3 position, making the SN1 pathway highly unfavorable. Conversely, the inductive effect of the sulfone group increases the electrophilicity of the C-3 carbon, making it more susceptible to attack by a nucleophile, thus favoring the SN2 mechanism.

The SN2 reaction would proceed via the initial protonation of the ether oxygen by a strong acid, forming a good leaving group (a hydroxyl-sulfolane moiety). masterorganicchemistry.com A nucleophile, such as an iodide or bromide ion, then attacks the less sterically hindered carbon atom in a concerted step, leading to inversion of stereochemistry at the reaction center and cleavage of the C-O bond. masterorganicchemistry.comlibretexts.org

Table 1: Factors Influencing SN1 vs. SN2 Mechanisms in Ether Cleavage

| Factor | SN1 Pathway | SN2 Pathway | Implication for this compound |

| Substrate | Favored by tertiary, benzylic, or allylic carbons that form stable carbocations. libretexts.org | Favored by methyl or primary carbons; possible for secondary carbons. masterorganicchemistry.com | The substrate has secondary carbons, but the adjacent sulfone group destabilizes carbocations, disfavoring SN1. |

| Nucleophile | Weak nucleophiles are sufficient. | Requires a strong nucleophile. | Reactions with HBr or HI provide strong nucleophiles (Br⁻, I⁻). |

| Leaving Group | A good leaving group is required. | A good leaving group is required. | Protonation of the ether oxygen creates a good, neutral leaving group (3-hydroxysulfolane). masterorganicchemistry.com |

| Solvent | Favored by polar protic solvents. | Favored by polar aprotic solvents, but possible in protic solvents. | Acidic cleavage is typically performed in polar, protic conditions. |

| Electronic Effects | Stabilized by electron-donating groups. | Favored by electron-withdrawing groups that enhance carbon electrophilicity. | The strongly electron-withdrawing sulfone group strongly favors the SN2 pathway. |

Elimination reactions, particularly the E1 mechanism, can compete with substitution reactions. The E1 pathway proceeds through a carbocation intermediate, similar to the SN1 mechanism. libretexts.org Given that the formation of a carbocation at the C-3 position of the sulfolane ring is electronically disfavored, a standard E1 reaction is unlikely for this compound.

However, under forcing conditions with strong acids whose conjugate bases are poor nucleophiles (e.g., trifluoroacetic acid), an E1-type fragmentation could be initiated. libretexts.org Following protonation of the ether oxygen, if a carbocation were to form, a proton from an adjacent carbon could be eliminated to form an alkene. In this specific molecule, this would lead to the formation of 2,3-dihydrothiophene-1,1-dioxide.

The acidic cleavage of this compound with strong hydrohalic acids like HI or HBr is the most common method for its functionalization. wikipedia.orglibretexts.org The reaction is initiated by the protonation of the ether's oxygen atom, which is the most basic site in the molecule. masterorganicchemistry.com This step forms a key intermediate, a dialkyloxonium ion.

This protonated ether intermediate is crucial as it transforms the poor leaving group (an alkoxide) into a good, neutral leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com Following the formation of the oxonium ion, a halide anion (I⁻ or Br⁻) acts as a nucleophile. As discussed, the attack most likely proceeds via an SN2 mechanism on one of the C-3 carbons of the sulfolane rings.

This nucleophilic attack cleaves the C-O bond, resulting in the formation of two initial products: 3-halotetrahydrothiophene-1,1-dioxide and 3-hydroxytetrahydrothiophene-1,1-dioxide. If an excess of the hydrohalic acid is used, the alcohol product can undergo a subsequent nucleophilic substitution reaction to be converted into a second molecule of the 3-halotetrahydrothiophene-1,1-dioxide. libretexts.org

Table 2: Key Intermediates and Products in Acidic Cleavage

| Step | Species Type | Chemical Name/Description | Role in Mechanism |

| 1 | Intermediate | Protonated this compound (Oxonium Ion) | Activated ether with a good leaving group. |

| 2 | Transition State | SN2 Transition State | Pentacoordinate carbon during nucleophilic attack by halide. |

| 3 | Product | 3-Hydroxytetrahydrothiophene-1,1-dioxide | Initial product from cleavage (leaving group). |

| 4 | Product | 3-Halotetrahydrothiophene-1,1-dioxide | Initial product from nucleophilic attack. |

| 5 | Final Product (with excess acid) | 3-Halotetrahydrothiophene-1,1-dioxide | Formed from the subsequent reaction of the alcohol product. libretexts.org |

Role of the Sulfone Moiety in Directing Group Chemistry and Reactivity

The sulfone (SO₂) group is a dominant feature of the this compound structure and exerts profound control over its reactivity. The sulfur atom in a sulfone is in a high oxidation state (+6), and the two oxygen atoms are highly electronegative, making the entire functional group strongly electron-withdrawing.

This electronic influence manifests in several ways:

Activation of C-O Bond: The sulfone group's strong inductive effect withdraws electron density from the tetrahydrothiophene ring. This effect is transmitted to the C-3 carbon, increasing its partial positive charge (electrophilicity) and making the C-O ether bond more susceptible to cleavage by nucleophiles. This is a primary reason why the SN2 mechanism is favored for ether cleavage. dalalinstitute.com

Destabilization of Carbocations: The electron-withdrawing nature of the sulfone group would strongly destabilize any adjacent positive charge. This effectively shuts down reaction pathways that rely on the formation of a carbocation at the C-3 position, such as SN1 and E1 mechanisms.

Acidity of α-Protons: The sulfone group significantly increases the acidity of the protons on the adjacent carbons (C-2 and C-5). This property can be exploited in base-catalyzed reactions, such as eliminations or rearrangements, that are not initiated by ether cleavage.

Table 3: Electronic and Chemical Effects of the Sulfone Moiety

| Effect | Description | Consequence on Reactivity |

| Inductive Effect (-I) | Strong withdrawal of sigma-electron density from the ring. | Increases electrophilicity of ring carbons, especially C-3, activating the ether linkage for nucleophilic attack. |

| Resonance Effect | The sulfone group does not have a significant resonance-donating or -withdrawing effect on the saturated ring. | N/A for the saturated system. |

| Carbocation Stability | Destabilizes adjacent positive charges. | Suppresses SN1 and E1 reaction pathways at the C-3 position. |

| Carbanion Stability | Stabilizes adjacent negative charges (carbanions). | Increases the acidity of protons at C-2 and C-5, making them susceptible to deprotonation by base. |

Intramolecular Rearrangements and Cyclization Reactions of this compound

While intermolecular reactions like ether cleavage are common, the structure of this compound also allows for the possibility of intramolecular rearrangements or cyclizations under specific conditions. Such reactions often require thermal activation or catalysis. The mechanistic pathway of these reactions is highly dependent on the heteroatom present. researchgate.net

For instance, base-catalyzed rearrangements could be initiated by the deprotonation of a C-2 proton, which is acidic due to the adjacent sulfone group. The resulting carbanion could, in principle, attack the C-3 carbon of the other ring, displacing the ether oxygen and forming a new C-C bond. This would lead to complex, fused-ring or spirocyclic systems.

Another possibility is a thermally induced rearrangement. While ethers are generally stable, the presence of the sulfone groups might lower the activation energy for certain pericyclic reactions or radical-based rearrangements, although such pathways are highly speculative without direct experimental evidence.

Exploration of Derivatives and Analogues of Bis 1,1 Dioxidotetrahydro 3 Thienyl Ether

Synthesis of Substituted Bis(1,1-dioxidotetrahydro-3-thienyl) Ether Analogues

The synthesis of analogues with substituents on the tetrahydrothiophene ring or with modified bridging moieties allows for a systematic investigation of structure-activity relationships.

The introduction of various substituents onto the tetrahydrothiophene-1,1-dioxide (sulfolane) ring can significantly alter the properties of the parent molecule. Synthetic strategies to achieve such substitutions often involve the use of functionalized starting materials. For instance, the synthesis of tetrahydrothiophene 1,1-dioxides annulated with an oxazolidine ring demonstrates the feasibility of incorporating complex ring systems onto the sulfolane (B150427) backbone researchgate.net. While specific examples of alkyl or aryl-substituted this compound are not extensively documented in readily available literature, the general principles of organic synthesis allow for the preparation of such analogues.

For example, starting with appropriately substituted 3-hydroxysulfolane derivatives, the Williamson ether synthesis can be employed to construct the bis-sulfolanyl ether framework. The substituents on the sulfolane ring could range from simple alkyl and aryl groups to more complex functional moieties, depending on the desired properties of the final compound. The choice of substituents can influence factors such as solubility, thermal stability, and reactivity.

| Substituent (R) | Potential Synthetic Approach | Anticipated Effect on Properties |

|---|---|---|

| Alkyl (e.g., Methyl, Ethyl) | Use of alkyl-substituted 3-hydroxysulfolane in Williamson ether synthesis. | Increased lipophilicity, altered steric hindrance. |

| Aryl (e.g., Phenyl) | Use of aryl-substituted 3-hydroxysulfolane in Williamson ether synthesis. | Enhanced thermal stability, potential for π-π stacking interactions. |

| Functional Groups (e.g., -OH, -COOH) | Functional group manipulation of a pre-formed bis(sulfolanyl) ether or use of functionalized precursors. | Increased polarity, sites for further chemical modification. |

For instance, using dihaloalkanes of varying lengths would result in bis(sulfolanyl) ethers with alkane bridges of different lengths, thereby systematically altering the distance and spatial orientation of the two sulfolane rings. The synthesis of bis(indolyl)alkanes and bis(isoxazol-4-ylmethylsulfanyl)alkanes, where two heterocyclic rings are connected by an alkane chain, serves as an analogous example of this synthetic strategy nih.govresearchgate.net. These examples highlight the feasibility of creating diverse bridging structures between heterocyclic units.

| Bridging Moiety (X) | General Structure | Synthetic Method |

|---|---|---|

| -(CH₂)n- | Sulfolane-(CH₂)n-Sulfolane | Reaction of 3-halosulfolane with a diol or Williamson ether synthesis with a dihaloalkane. |

| -CH₂-Ar-CH₂- | Sulfolane-CH₂-Ar-CH₂-Sulfolane | Williamson ether synthesis using a di(halomethyl)aryl compound. |

Stereoisomeric Forms and Chiral Derivatization Strategies

This compound possesses two stereocenters at the C3 and C3' positions of the tetrahydrothiophene rings. This gives rise to the possibility of three stereoisomers: (R,R), (S,S), and the meso (R,S) form. The separation and synthesis of these individual stereoisomers are crucial for applications where specific stereochemistry is required.

The enantioselective synthesis of chiral sulfolane derivatives can be approached through various methods, including the use of chiral starting materials or chiral catalysts. While specific protocols for the chiral synthesis of this compound are not extensively detailed, general strategies for the synthesis of chiral sulfoxides and related compounds can be adapted. For instance, the stereoselective addition of nucleophiles to sulfinylimines has been shown to be an effective method for creating chiral amine-containing compounds, and similar principles could be applied to the synthesis of chiral sulfolane precursors us.es.

The separation of the racemic mixture of the chiral isomers can be achieved through chiral chromatography. Techniques such as high-performance liquid chromatography (HPLC) using chiral stationary phases or chiral mobile phase additives have been successfully employed for the separation of various chiral compounds, including cathinone and azole derivatives nih.govnih.govmdpi.com. These methods could be adapted for the resolution of the enantiomers of this compound.

Heteroatom Substitutions and Bioisosteric Analogues (e.g., Thioether vs. Ether Variants)

The synthesis of a thioether analogue, bis(1,1-dioxidotetrahydro-3-thienyl) sulfide, would involve the reaction of 3-halosulfolane with a sulfide source, such as sodium sulfide. The replacement of the ether oxygen with a sulfur atom would be expected to alter the bond angles and flexibility of the bridging moiety, as well as the electronic properties of the molecule. The synthesis of thioethers is a well-established area of organic chemistry, with numerous methods available for their preparation scientificupdate.com.

Nitrogen-bridged analogues are also conceivable, where the bridging atom is a nitrogen atom, forming a secondary or tertiary amine linkage between the two sulfolane rings. The synthesis of such compounds could potentially be achieved by the reaction of 3-halosulfolane with ammonia or a primary amine.

Functionalization for Polymerization and Crosslinking Applications

The modification of this compound to include polymerizable functional groups opens up the possibility of incorporating this sulfone-containing moiety into polymer backbones. This is of interest for creating polymers with potentially high thermal stability and specific solvent resistance, properties often associated with polysulfones.

Functional groups such as vinyl groups, epoxides, or hydroxyl groups can be introduced into the molecule to serve as handles for polymerization. For example, the synthesis of functional vinyl ethers has been well-documented, and these methods could be adapted to introduce a vinyl ether group onto the bis(sulfolanyl) ether structure researchgate.net. Such a functionalized monomer could then undergo polymerization.

Ring-opening polymerization (ROP) is a powerful technique for the synthesis of a variety of polymers. The radical ring-opening polymerization of cyclic sulfolane derivatives has been investigated as a method to produce polysulfones mdpi.com. By analogy, a suitably functionalized this compound could be designed to act as a monomer in a ring-opening polymerization process.

Development of Crosslinking Agents and Polymerizable Derivatives

The chemical structure of this compound, which features two polar sulfolane rings linked by a flexible ether bridge, presents a unique scaffold for the development of specialized monomers and crosslinking agents. The high polarity, thermal stability, and chemical resistance imparted by the sulfonyl groups make this compound an attractive building block for advanced polymer systems. Research into analogous sulfone-containing molecules has illuminated several strategic pathways for creating polymerizable and crosslinkable derivatives. These strategies primarily focus on introducing reactive functional groups onto the sulfolane rings, enabling participation in polymerization or network-forming reactions.

Polymerizable Derivatives via Ring-Opening Polymerization

One established method for creating polysulfones involves the radical ring-opening polymerization (ROP) of unsaturated cyclic sulfone monomers. mdpi.com While aromatic polysulfones are typically synthesized via polycondensation, radical ROP of monomers like 2-vinylsulfolane (2VS) offers a distinct route to aliphatic polysulfones where both sulfonyl and unsaturated groups can be incorporated into the polymer backbone. mdpi.com

By analogy, derivatives of this compound functionalized with vinyl or exomethylene groups could serve as monomers in radical polymerizations. Such a reaction would be expected to open the sulfolane rings, incorporating the stable sulfonyl groups and the ether linkage directly into the main chain of the resulting polymer. This approach could yield novel polysulfone ethers with tailored properties. Research on related cyclic sulfone monomers provides insight into the conditions and potential outcomes of such polymerizations.

| Monomer | Initiator / Conditions | Polymerization Type | Key Findings |

| 2-Vinylsulfolane (2VS) | Radical Initiator | Radical Ring-Opening Polymerization | Polymerization proceeds via ring-opening, introducing unsaturated groups into the polymer main chain which can be used for subsequent functionalization. mdpi.com |

| 3-Exomethylenesulfolane (3EMS) | Radical Initiator | Expected Radical Ring-Opening Polymerization | DFT calculations suggest a high propensity for ring-opening polymerization, similar to 2VS. mdpi.com |

| Olefins/Dienes + SO₂ | Radical Initiator | Radical Alternating Copolymerization | Forms poly(olefin sulfone)s; these polymers can exhibit depolymerization upon heating. mdpi.com |

This table summarizes findings on the polymerization of sulfolane derivatives, suggesting potential pathways for polymerizable versions of this compound.

Development of Crosslinking Agents

A highly effective strategy for creating crosslinked polymer networks from sulfone-containing molecules involves leveraging thiol-ene chemistry, particularly the Michael addition reaction between a thiol and a vinyl sulfone. nih.govacs.org This reaction is known for its high efficiency, rapid kinetics under mild conditions, and orthogonality to many other functional groups. genscript.comresearchgate.net this compound can be envisioned as a core structure for a bifunctional crosslinking agent by introducing either thiol or vinyl sulfone reactive groups.

Structure Reactivity/function Relationships and Design Principles for Bis 1,1 Dioxidotetrahydro 3 Thienyl Ether Analogues

Theoretical Framework of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity and Material Function

SAR and QSAR are foundational concepts in medicinal chemistry and materials science that aim to correlate the structural or property descriptors of compounds with their biological activity or material performance. frontiersin.org QSAR models, in particular, use statistical methods to establish these relationships, enabling the prediction of a compound's activity before it is synthesized. nih.gov This approach is invaluable for designing novel Bis(1,1-dioxidotetrahydro-3-thienyl) ether analogues with enhanced or specific functionalities.

The sulfone group (R-S(=O)₂-R') is a dominant feature in this compound and its analogues, exerting a significant influence on the molecule's electronic properties and, consequently, its reactivity. wikipedia.org The sulfur atom in the sulfone group is in a high oxidation state, making the group strongly electron-withdrawing. wikipedia.org This is primarily due to the inductive effect of the two oxygen atoms, which polarizes the sulfur-oxygen bonds and draws electron density away from the adjacent carbon atoms of the tetrahydrothiophene ring.

This electron-withdrawing nature has several important consequences for the reactivity of the molecule:

Acidity of α-protons: The protons on the carbon atoms adjacent to the sulfone group (α-protons) are more acidic than those in a typical saturated heterocyclic system. This increased acidity makes these positions susceptible to deprotonation by a base, forming a carbanion that can then participate in various nucleophilic reactions.

Electrophilicity: The electron-deficient nature of the carbon atoms in the ring can make them more susceptible to nucleophilic attack, although the steric bulk of the rest of the molecule may limit this.

Influence on the Ether Linkage: The inductive effect of the sulfone groups can also influence the reactivity of the central ether linkage. By withdrawing electron density, the sulfone groups can affect the bond strength and the susceptibility of the ether oxygen to protonation or coordination with Lewis acids.

The powerful electron-withdrawing properties of the sulfone group are a key factor in the chemical behavior of this compound and its analogues, and modifications to the electronic properties of this group can be a powerful tool for tuning the reactivity of the entire molecule. researchgate.net

The three-dimensional structure of this compound and its analogues plays a crucial role in determining their reactivity and ability to interact with other molecules. The tetrahydrothiophene-1,1-dioxide rings are not planar and can adopt various conformations, such as envelope and twist conformations. The specific conformation adopted can be influenced by the substituents on the ring and the nature of the ether linkage.

Steric hindrance, which is the spatial arrangement of atoms and groups, can significantly impact reaction pathways:

Accessibility of Reactive Sites: The bulky nature of the two tetrahydrothiophene-1,1-dioxide rings can shield the central ether oxygen from attack by large reagents. Similarly, access to the α-protons for deprotonation can be hindered by the conformation of the rings and any substituents present.

Control of Stereochemistry: The defined three-dimensional shape of the molecule can influence the stereochemical outcome of reactions. Reagents may preferentially attack from the less hindered face of the molecule, leading to the formation of specific stereoisomers.

Understanding the interplay between the electronic effects of the sulfone groups and the steric and conformational properties of the molecule is essential for predicting and controlling the reactivity and function of this compound analogues.

QSAR models rely on numerical descriptors that capture the essential structural features of a molecule. frontiersin.org For this compound analogues, topological and constitutional descriptors are particularly useful. These 2D descriptors are derived from the graph representation of the molecule and can be calculated quickly and efficiently. frontiersin.org

Topological descriptors encode information about the connectivity of atoms in a molecule, including its size, shape, and degree of branching. nih.gov Examples of commonly used topological indices in QSAR include:

Wiener Index: Relates to the sum of distances between all pairs of atoms in the molecular graph.

Hosoya Index: Based on the number of non-adjacent bonds in the molecule.

Zagreb Indices: Dependent on the degree of connectivity of the vertices (atoms).

Balaban Index: A distance-based topological index.

E-state Index: Combines electronic and topological information. frontiersin.org

Constitutional descriptors are simpler and describe the basic composition of the molecule, such as:

Molecular weight

Number of atoms of a certain type

Number of bonds of a certain type

Number of rings

In the context of this compound analogues, these descriptors can be used to build QSAR models that correlate with various properties, such as solubility, binding affinity to a target, or catalytic activity. For instance, a QSAR model might reveal that a particular range of molecular weight combined with a specific value for a connectivity index leads to optimal performance. The utility of these descriptors has been demonstrated in a wide range of QSAR studies. nih.gov

The table below provides a hypothetical example of how topological and constitutional descriptors might be used in a QSAR study of this compound analogues.

| Analogue | Molecular Weight | Wiener Index | LogP (Predicted) | Biological Activity (Predicted) |

| Analogue A | 350.4 g/mol | 1250 | 1.5 | 6.8 |

| Analogue B | 378.5 g/mol | 1380 | 2.1 | 7.2 |

| Analogue C | 406.6 g/mol | 1510 | 2.7 | 7.5 |

Ligand Design and Host-Guest Interactions of Ether Analogues

Principles of ligand design that can be applied to these analogues include:

Preorganization: Modifying the structure to create a more rigid conformation that is complementary to a specific guest molecule can enhance binding affinity.

Electronic Complementarity: Introducing functional groups that have favorable electronic interactions with the guest, such as hydrogen bond donors or acceptors, can strengthen the host-guest complex.

Steric Complementarity: The size and shape of the binding cavity can be tailored to fit a specific guest molecule, leading to high selectivity.

By strategically modifying the structure of this compound, it is possible to design analogues that can selectively bind to a variety of guest molecules, including metal ions, small organic molecules, and even larger biomolecules. These designed ligands could find applications in areas such as sensing, catalysis, and separation science. The formation of host-guest inclusion complexes can also enhance the solubility and stability of guest molecules in a given environment. nih.gov

Predictive Modeling for Chemical Behavior and Tunable Properties

Predictive modeling, encompassing both QSAR and other computational chemistry techniques, is a powerful tool for designing this compound analogues with desired properties. researchgate.net By establishing a reliable model, the properties of virtual compounds can be predicted before committing to their synthesis, saving time and resources.

Computational methods can be used to predict a wide range of properties, including:

Reactivity: Predicting the most likely sites for reaction, reaction rates, and reaction mechanisms.

Physicochemical Properties: Estimating properties such as solubility, lipophilicity (LogP), and melting point.

Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds.

Binding Affinity: Calculating the strength of interaction between a designed ligand and its target guest molecule.

For example, Density Functional Theory (DFT) calculations can be used to determine the electronic structure of the molecules, providing insights into their reactivity and spectroscopic properties. Molecular dynamics simulations can be employed to study the conformational dynamics of the molecules and their interactions with other molecules in a simulated environment.

The development of accurate predictive models for this compound analogues will accelerate the discovery of new materials with tailored properties for a wide range of applications.

Potential Applications in Advanced Materials Science

Use as Monomers in Polymer Synthesis for Functional Materials

The bifunctional nature of Bis(1,1-dioxidotetrahydro-3-thienyl) ether, possessing two sulfolane (B150427) rings, makes it a candidate as a monomer for the synthesis of novel polymers. The sulfolane moiety itself can be incorporated into polymer backbones through methods like radical ring-opening polymerization of unsaturated cyclic sulfones. mdpi.com This approach allows for the introduction of sulfonyl groups into the main chain, which can be leveraged for polymer functionalization and to create materials with tailored properties. mdpi.com

The development of safer, more efficient energy storage devices has driven research into solid polymer electrolytes (SPEs) and gel polymer electrolytes. mdpi.com The primary challenge is to achieve high ionic conductivity while maintaining mechanical and electrochemical stability. researchgate.netnsf.gov Bis-ether architectures are foundational to many polymer networks used in material science. researchgate.net For instance, polyurethane-epoxy (PU-EP) systems can be created by reacting isocyanate-terminated prepolymers with diglycidyl ether of bisphenol A (DGEBA)-amine cooligomers. researchgate.netnih.govmdpi.com The resulting cross-linked structure can exhibit desirable properties like shape memory behavior. mdpi.com

The structure of this compound, with its polar sulfone and ether groups, is highly conducive to solvating lithium salts and facilitating ion transport, analogous to the function of nitrile groups in other polymer electrolytes. researchgate.net The aliphatic backbone of the sulfolane rings could provide internal plasticization, potentially enhancing ionic conductivity. researchgate.net By functionalizing the sulfolane rings, this bis-ether could be polymerized into networks, creating a stable, ion-conductive medium for all-solid-state batteries. nsf.gov For example, an in situ polymerization of the monomer within a separator could form a gel polymer electrolyte, combining the advantages of both solid and liquid systems. mdpi.com

Table 1: Comparison of Monomers Used in Polymer Network Synthesis

| Monomer Type | Example Compound | Key Functional Groups | Resulting Polymer Network | Potential Application |

| Bis-Epoxy Ether | Bisphenol A diglycidyl ether (DGEBA) mdpi.com | Epoxide, Ether | Polyurethane-Epoxy (PU-EP) | Shape memory materials, Coatings |

| Bis-Acrylate | Triethylene glycol dimethacrylate (TEGDMA) mdpi.com | Acrylate, Ether | Cross-linked polymethacrylate | Dental resin composites |

| Bis-Sulfone Ether | This compound | Sulfone, Ether | Hypothetical Polysulfone-ether | Solid polymer electrolytes |

Crosslinking is a critical process for enhancing the mechanical, thermal, and chemical stability of polymers, transforming them into robust thermosetting materials. Diglycidyl ethers, such as ethylene glycol diglycidyl ether (EGDGE) and bisphenol A diglycidyl ether (BisGMA), are widely used as crosslinking agents. mdpi.comresearchgate.net The epoxide groups on these molecules react with nucleophilic groups in polymer chains (like amines or hydroxyls) to form a durable three-dimensional network. mdpi.comresearchgate.net This process is fundamental in applications ranging from dental resin composites to advanced coatings. mdpi.comresearchgate.netnih.gov

While this compound does not possess inherent reactive groups like epoxides, it could be chemically modified to serve as a crosslinker. For example, introducing hydroxyl or amine functionalities onto the tetrahydrothiophene rings would enable it to react with isocyanates, epoxides, or other complementary functional groups. The rigid, polar sulfolane units would be incorporated directly into the polymer network, potentially increasing the glass transition temperature, thermal stability, and solvent resistance of the final composite or resin.

Role in Electrolyte or Solvent Systems for Energy Storage Devices (Drawing from related ether compounds)

Ether-based electrolytes are extensively studied for next-generation energy storage systems, particularly lithium-sulfur (Li-S) and sodium-ion (Na-ion) batteries, due to their superior compatibility with metal anodes compared to traditional carbonate-based electrolytes. researchgate.netrsc.orgpnnl.gov Ethers like 1,2-dimethoxyethane (DME) and 1,3-dioxolane (DOL) are effective at solvating alkali metal cations, which is crucial for ion transport. researchgate.net However, conventional ethers often suffer from low oxidative stability (typically below 4.0 V), limiting their use with high-voltage cathodes, and can co-intercalate into graphite anodes, causing structural damage. pnnl.govdigitellinc.com

To overcome these limitations, researchers have developed novel ether structures and electrolyte formulations:

Fluorinated and Chlorinated Ethers : Introducing halogen atoms, such as in fluorinated ethers or 1,2-bis(2-chloroethoxy) ethane (Cl-DEE), can significantly improve the oxidative stability and reduce the flammability of the electrolyte. digitellinc.comchemistryviews.org This allows for stable battery operation at voltages up to 4.7 V. chemistryviews.org

Localized High-Concentration Electrolytes (LHCE) : In LHCE systems, a high concentration of lithium salt is dissolved in a minimal amount of a good solvent (like an ether), which is then diluted with a non-solvating fluid. This approach alters the solvation sheath of the lithium ions, enhancing stability at both the anode and cathode. chemistryviews.org

This compound, as a derivative of the highly stable solvent sulfolane, could serve as a unique component in such advanced electrolytes. The sulfone groups are known for their high oxidative stability, while the ether linkage provides flexibility and solvating capability. This combination could potentially yield an electrolyte solvent that offers both the high-voltage stability of sulfones and the favorable anode compatibility of ethers. Its high molecular weight and boiling point would also contribute to the safety of the battery by reducing volatility.

Table 2: Properties of Ether-Based Solvents for Battery Electrolytes

| Solvent | Key Properties | Advantages | Disadvantages |

| Dimethoxyethane (DME) | Low viscosity, good solvating power researchgate.net | High ionic conductivity, good for Li-S batteries researchgate.net | Low boiling point, flammable, oxidatively unstable researchgate.net |

| 1,3-Dioxolane (DOL) | Forms stable SEI on lithium metal rsc.org | Good compatibility with Li anodes rsc.org | Oxidatively unstable above 4.0 V pnnl.gov |

| Fluorinated Ethers | High oxidative stability digitellinc.com | Suppresses solvent co-intercalation in graphite digitellinc.com | Can have lower solvating power |

| Chloro-Ethers | Nonflammable, high flash point chemistryviews.org | Enables ultrahigh-voltage (4.7 V) operation chemistryviews.org | Potential for LiCl formation in SEI chemistryviews.org |

| Sulfolane | High oxidative stability (>5 V), high boiling point researchgate.net | Excellent for high-voltage applications | High melting point, high viscosity |

Integration into Functional Organic Materials (e.g., Photochromic Systems based on related thiophene structures)

Photochromic materials, which reversibly change color upon exposure to light, are of great interest for applications in optical data storage, smart windows, and molecular switches. oup.comrsc.org A prominent class of these materials is based on diarylethene derivatives, particularly those containing thiophene rings. nih.govresearchgate.net The photochromic behavior arises from a photochemically reversible 6π-electrocyclic reaction between an open-ring isomer and a closed-ring isomer. nih.gov This transformation alters the π-conjugation pathway of the molecule, leading to a significant change in its absorption spectrum. rsc.orgd-nb.info

The specific conformation and substitution pattern of the thiophene rings are critical to the photochromic performance. oup.com For instance, diarylethenes with benzothiophene units exhibit excellent thermal stability and fatigue resistance, allowing for more than 10,000 coloration/decoloration cycles. researchgate.net The electronic properties and π-conjugation of these systems can be systematically tuned by altering the substituents on the thiophene rings. rsc.orgd-nb.info

This compound itself is not photochromic because its saturated tetrahydrothiophene rings lack the necessary π-conjugated system for the electrocyclic reaction. However, it could be incorporated as a non-photoactive component into larger functional organic materials. The polar sulfone groups could be used to tune the solubility and solid-state packing of photochromic dyes. Furthermore, the sulfolane rings could serve as stable, insulating linkers connecting two or more photochromic units, allowing for the creation of complex, multi-state molecular systems.

Advanced Chemical Intermediates for Complex Material Architectures

The stability of the sulfolane ring makes it a valuable structural motif in synthetic chemistry. researchgate.net this compound can be viewed as an advanced chemical intermediate or a molecular building block. Its C2 symmetry and the presence of two distinct functional domains—the polar sulfone rings and the central ether linkage—provide multiple avenues for constructing complex, higher-order structures.

By selectively functionalizing the carbon atoms of the sulfolane rings, this molecule can serve as a scaffold for creating dendrimers, macrocycles, or other complex architectures. For example, introducing reactive groups at the 2- and 5-positions of both rings would create a tetra-functional monomer capable of forming highly branched or cross-linked polymers. The inherent polarity and rigidity of the bis-sulfone core would be imparted to the resulting macromolecule, influencing its final properties. This synthetic versatility allows for the design of new materials where the sulfolane ether acts as a central, property-defining core.

Future Research Directions and Unexplored Avenues for Bis 1,1 Dioxidotetrahydro 3 Thienyl Ether

Development of Novel and Efficient Synthetic Pathways

Currently, dedicated and optimized synthetic routes for Bis(1,1-dioxidotetrahydro-3-thienyl) ether are not well-documented in publicly accessible scientific literature. Future research should prioritize the development of efficient and scalable synthetic methodologies. Key areas of exploration could include:

Etherification Strategies: Systematic investigation of various etherification methods, such as the Williamson ether synthesis, using 3-hydroxy-tetrahydrothiophene-1,1-dioxide as a precursor. Research could focus on optimizing reaction conditions, including the choice of base, solvent, and temperature, to maximize yield and purity.

Catalytic Approaches: The exploration of novel catalytic systems, including transition metal catalysts or organocatalysts, could lead to more efficient and environmentally friendly synthetic routes.

One-Pot Syntheses: Designing a one-pot synthesis from readily available starting materials would significantly enhance the accessibility of this compound for further research and potential applications.

A comparative analysis of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Williamson Ether Synthesis | Well-established methodology, readily available reagents. | May require harsh reaction conditions, potential for side reactions. |

| Catalytic Etherification | Milder reaction conditions, higher atom economy, potential for stereoselectivity. | Catalyst development and optimization required, potential for catalyst poisoning. |

| One-Pot Synthesis | Reduced workup steps, improved efficiency and cost-effectiveness. | Complex reaction design, potential for competing reaction pathways. |

Exploration of Previously Uninvestigated Reactivity Modes and Transformations

The reactivity of this compound is largely uncharted territory. The presence of the sulfone groups and the ether linkage suggests a rich and varied chemical reactivity that warrants thorough investigation. Future studies should focus on:

Reactions at the α-Carbon to the Sulfone Group: The protons on the carbons adjacent to the sulfone groups are expected to be acidic, making them susceptible to deprotonation and subsequent functionalization. This could open avenues for the synthesis of a wide range of derivatives.

Ring-Opening Reactions: Investigating the stability of the tetrahydrothiophene dioxide rings under various conditions (e.g., nucleophilic, electrophilic, reductive, oxidative) could reveal novel transformation pathways.

Transformations of the Ether Linkage: Cleavage or modification of the ether bond could provide access to new molecular scaffolds.

Advanced Multiscale Computational Modeling and Simulation

In the absence of extensive experimental data, computational chemistry can provide invaluable insights into the properties and behavior of this compound. Advanced modeling and simulation can be employed to:

Predict Molecular Properties: Quantum mechanical calculations can be used to predict key properties such as molecular geometry, electronic structure, vibrational frequencies, and spectroscopic signatures.

Simulate Reactivity: Computational modeling can help to elucidate reaction mechanisms, predict reaction barriers, and identify potential intermediates and transition states for various chemical transformations.

Guide Experimental Design: Theoretical predictions can guide the design of new experiments, saving time and resources in the laboratory.

Design of Highly Tunable Derivatives for Specific Material Properties and Targeted Functions

The core structure of this compound provides a versatile platform for the design of new molecules with tailored properties. By introducing various functional groups, it may be possible to develop derivatives for specific applications. Potential areas of interest include:

Polymer Chemistry: The molecule could serve as a monomer or a building block for the synthesis of novel polymers with unique thermal, mechanical, or optical properties. The sulfone groups could enhance thermal stability and solubility in polar solvents.

Medicinal Chemistry: While outside the direct scope of this article, the sulfone moiety is a common feature in many biologically active compounds. The design of derivatives could lead to the discovery of new therapeutic agents.

Materials Science: The polarity and hydrogen bonding capabilities of the sulfone groups could be exploited in the design of functional materials, such as electrolytes for batteries or components of gas separation membranes.

Integration with Emerging Technologies in Organic and Materials Chemistry

The exploration of this compound can be accelerated by leveraging cutting-edge technologies. These include:

High-Throughput Experimentation: Automated synthesis and screening platforms can be used to rapidly evaluate a large number of reaction conditions and explore the synthesis of a wide range of derivatives.

Machine Learning and Artificial Intelligence: AI algorithms can be trained on existing chemical data to predict the properties and reactivity of new molecules, guiding the design of novel derivatives with desired functionalities.

Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters, leading to higher yields, improved safety, and easier scalability of synthetic processes.

The integration of these technologies will be crucial in unlocking the full potential of this compound and paving the way for its application in various fields of science and engineering.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Bis(1,1-dioxidotetrahydro-3-thienyl) ether?

- Methodological Answer : The synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura) under inert conditions using catalysts like Pd(PPh₃)₄. For example, analogous procedures in heterocyclic ether synthesis utilize Schlenk tubes, refluxing in dioxane/water mixtures, and purification via column chromatography with silica gel and solvents like diethyl ether or petroleum ether . Post-synthesis, intermediates may require acid-base extraction (e.g., HCl washes) to isolate the target compound.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves structural features like sulfone groups and ether linkages. Liquid Chromatography-Mass Spectrometry (LC/MS) confirms molecular weight and purity, as demonstrated in studies of structurally related sulfone-containing heterocycles . Additional methods include IR spectroscopy for functional group identification and elemental analysis for empirical formula validation .

Q. How can solubility and stability challenges be addressed during experimental handling?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO or DMF) is preferred for reactions, while stability is maintained under anhydrous conditions with stabilizers like BHT (butylated hydroxytoluene), as seen in ether storage protocols . For air-sensitive steps, glovebox or Schlenk line techniques are recommended .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and activation energies, particularly for sulfone-mediated reactions. Hybrid models combining receptor-response profiles (as in bioelectronic nose studies) and quantum mechanical simulations provide insights into electronic effects and steric hindrance . Comparative studies using multi-receptor agonistic profiles (e.g., Saito et al.’s heterologous expression systems) may further validate computational predictions .

Q. How can contradictory data on the compound’s catalytic activity in cross-coupling reactions be resolved?

- Methodological Answer : Divergent results often arise from variations in catalyst loading, solvent polarity, or moisture content. Systematic replication under controlled conditions (e.g., anhydrous solvents, standardized Pd catalysts) is critical. Meta-analyses of datasets, as demonstrated in odorant receptor studies, can identify methodological outliers . Triangulation with orthogonal techniques (e.g., kinetic studies vs. computational modeling) enhances reliability .

Q. What strategies optimize regioselectivity in functionalizing the tetrahydrothiophene rings of this ether?

- Methodological Answer : Directed ortho-metalation (DoM) or protecting-group strategies can enhance regioselectivity. For example, prior sulfonation or temporary silylation of reactive sites directs electrophilic attacks. Analogous methods in diaryl ether functionalization (e.g., bromination at para positions) highlight the role of steric and electronic directing groups .

Data Analysis & Experimental Design

Q. How should researchers design experiments to account for the compound’s sensitivity to oxidative degradation?

- Methodological Answer : Incorporate antioxidant stabilizers (e.g., BHT at 1–5 ppm) in reaction solvents, as recommended for diethyl ether stabilization . Monitor degradation via LC/MS or TLC, and use inert atmospheres (N₂/Ar) during prolonged reactions. Accelerated aging studies under varying O₂ levels can establish stability thresholds .

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies involving this compound?

- Methodological Answer : Nonlinear regression models (e.g., Hill equation) quantify EC₅₀/IC₅₀ values. For receptor-binding assays, cluster analysis of response profiles (e.g., Haddad et al.’s multidimensional metrics) identifies structure-activity trends . Triangulate with ANOVA for inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。